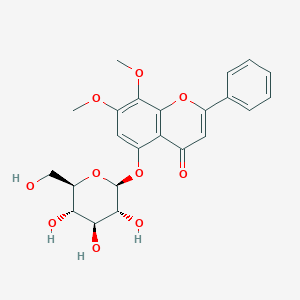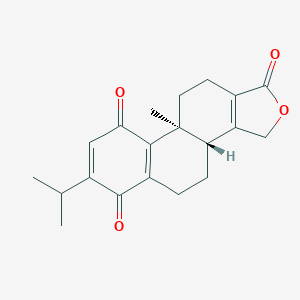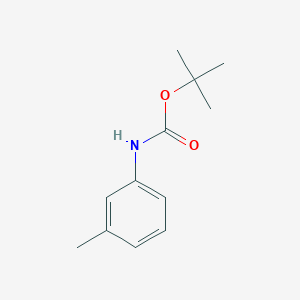
Tachioside
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tachioside has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Tachioside primarily targets nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 cells . Nitric oxide is a free radical that plays a crucial role in various physiological and pathological processes, including inflammation and immune responses .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide production. It has been reported to exhibit an IC50 value of 12.14 μM in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound can effectively suppress the production of nitric oxide, thereby modulating the inflammatory response.
Biochemical Pathways
Given its inhibitory effect on nitric oxide production, it’s likely that this compound impacts the nitric oxide synthase (nos) pathway, which is responsible for the production of nitric oxide . By inhibiting this pathway, this compound may reduce inflammation and exert its therapeutic effects.
Result of Action
This compound has been reported to exhibit anti-obesity, antioxidant, and α-glucosidase inhibitory activities . Its inhibition of nitric oxide production suggests that it may have anti-inflammatory effects. These molecular and cellular effects could contribute to its potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
Tachioside has been found to interact with various biomolecules in biochemical reactions . For example, it has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound may interact with enzymes involved in nitric oxide synthesis.
Cellular Effects
This compound has been shown to have effects on various types of cells. For example, it has been found to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound may influence cell function by modulating nitric oxide production, which can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
Its ability to inhibit nitric oxide production suggests that it may interact with enzymes involved in nitric oxide synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tachioside can be synthesized through various chromatographic techniques. The isolation process involves the use of methanol extracts from plant leaves, followed by separation using Diaion HP-20, silica gel, and reversed-phase ODS silica gel column chromatography . High-performance liquid chromatography (HPLC) is also employed to purify the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as bamboo species. The process includes the use of solvents like methanol and butanol to extract the compound from plant material, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Tachioside undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating its involvement in redox reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, butanol, and various chromatographic solvents. The conditions typically involve room temperature and atmospheric pressure .
Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms. These products are often analyzed using techniques like HPLC and mass spectrometry to determine their structure and properties .
Vergleich Mit ähnlichen Verbindungen
Isolariciresinol glucosides: These compounds share structural similarities with tachioside and are also known for their antioxidant properties.
Neolignan glucosides: Similar to this compound, these compounds are isolated from plant sources and exhibit antioxidant activities.
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group that enhances its antioxidant activity. Its ability to inhibit nitric oxide production sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVHACHAQJFTLZ-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tachioside?
A1: this compound has a molecular formula of C13H18O7 and a molecular weight of 286.28 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers commonly use spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to elucidate the structure of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] 1D and 2D NMR data, including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC, are frequently reported. These data provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.
Q3: What is the primary biological activity associated with this compound?
A3: this compound exhibits significant antioxidant activity. [, , , , , ] Studies have demonstrated its ability to scavenge DPPH radicals and exhibit Trolox equivalent antioxidant capacity comparable to L-ascorbic acid.
Q4: What other potential bioactivities has this compound demonstrated?
A4: In addition to its antioxidant properties, this compound has shown potential in:
- Inhibiting adipogenesis: this compound decreased lipid content in 3T3-L1 adipocytes by inhibiting lipogenesis. [, ]
- Anti-allergic inflammatory activity: this compound, along with other phenolic glycosides, suppressed histamine release from mast cells and attenuated the gene expressions of proinflammatory cytokines TNF-α and IL-6. []
- Melanin synthesis inhibition: this compound significantly suppressed melanin production in cells, suggesting potential for addressing hyperpigmentation. []
- Vasoactive activity: this compound was found in fractions of Magnolia officinalis leaves exhibiting vasoactive properties. []
Q5: Which plant species are known to be rich sources of this compound?
A5: this compound has been isolated from various plant species, with some notable sources being:
- Bamboo: Different species, particularly the culm of Phyllostachys bambusoides, contain considerable amounts of this compound. [, ]
- Wheat Bran: this compound is a constituent of wheat bran extracts. [, ]
- Other Plant Sources: this compound has also been found in species like Dendrobium officinale [], Salsola komarovii [], Lindera obtusiloba[10], Heliciopsis lobata [], Litchi chinensis pericarp [, ], and Eurycorymbus cavaleriei [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester](/img/structure/B172212.png)













